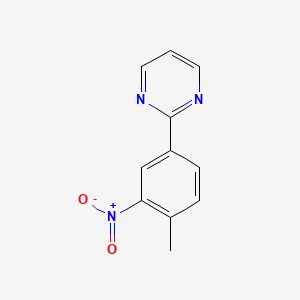

2-(4-Methyl-3-nitrophenyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-(4-methyl-3-nitrophenyl)pyrimidine |

InChI |

InChI=1S/C11H9N3O2/c1-8-3-4-9(7-10(8)14(15)16)11-12-5-2-6-13-11/h2-7H,1H3 |

InChI Key |

SMGUWXXRFHTHSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for 2 4 Methyl 3 Nitrophenyl Pyrimidine

General Methodologies for Pyrimidine (B1678525) Core Construction

The formation of the pyrimidine ring is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These can be broadly categorized into condensation reactions, cycloaddition approaches, and increasingly, green chemistry methodologies that prioritize environmental sustainability.

Condensation Reactions Involving Amidine Derivatives

A cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound and an amidine or a related species. This versatile approach, often referred to as the Pinner synthesis, allows for the formation of a wide array of substituted pyrimidines. The general mechanism involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

The choice of the 1,3-dicarbonyl component can be varied to introduce different substituents at the 4, 5, and 6-positions of the pyrimidine ring. Common examples of 1,3-dicarbonyl compounds used in this reaction include acetylacetone, ethyl acetoacetate, and malondialdehyde. The reaction conditions typically involve heating the reactants in the presence of a base or an acid catalyst.

| 1,3-Dicarbonyl Compound | Amidine | Conditions | Product | Reference |

| Acetylacetone | Benzamidine | Basic, Reflux | 2-Phenyl-4,6-dimethylpyrimidine | nih.gov |

| Ethyl acetoacetate | Guanidine | Basic, Reflux | 2-Amino-4-hydroxy-6-methylpyrimidine | nih.gov |

| Malondialdehyde | Urea (B33335) | Acidic, Reflux | Pyrimidin-2(1H)-one | nih.gov |

[3+3] Cycloaddition Approaches for Pyrimidine Synthesis

Another powerful strategy for constructing the pyrimidine core is through [3+3] cycloaddition reactions. This method involves the reaction of a three-atom component containing a C-C-C fragment with another three-atom component containing a N-C-N fragment. For instance, α,β-unsaturated ketones or aldehydes can serve as the C-C-C component, reacting with amidines or guanidines (the N-C-N component) to form the six-membered pyrimidine ring.

These reactions can be catalyzed by either acids or bases and often proceed through a Michael addition followed by an intramolecular cyclization and subsequent aromatization. A metal-free approach for the synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones has been reported, involving a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the pyrimidine. Current time information in London, GB.

Green Chemistry Methodologies in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidines to reduce the environmental impact of chemical processes. chemicalbook.comgoogle.comwikipedia.orgresearchgate.netresearchgate.net These methodologies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in pyrimidine synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The use of microwave energy can efficiently promote condensation and cycloaddition reactions, sometimes even in the absence of a solvent. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been successfully employed for the synthesis of pyrimidines. stackexchange.comorganic-chemistry.org The cavitation effects generated by ultrasound can enhance mass transfer and accelerate reaction rates, providing an energy-efficient alternative to traditional methods.

| Green Method | Reactants | Conditions | Advantages | Reference |

| Microwave-assisted | Chalcones, Guanidine | Solvent-free, 10 min | Rapid, High yield | mdpi.com |

| Ultrasound-assisted | Aldehydes, Urea, Ethyl acetoacetate | Water, Room temp | Mild conditions, Good yields | organic-chemistry.org |

Introduction of the 4-Methyl-3-nitrophenyl Moiety

The second key aspect of synthesizing 2-(4-Methyl-3-nitrophenyl)pyrimidine is the introduction of the specific substituted phenyl group. This can be achieved either by starting with a pre-functionalized aromatic precursor or by modifying a simpler aryl-pyrimidine derivative.

Electrophilic Aromatic Nitration Reactions

One potential route to the target molecule involves the direct nitration of 2-(4-methylphenyl)pyrimidine (also known as 2-(p-tolyl)pyrimidine). In this approach, the pyrimidine ring is first constructed with the 4-methylphenyl group at the 2-position. Subsequently, an electrophilic nitration reaction is carried out to introduce the nitro group onto the phenyl ring.

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The regioselectivity of the nitration is a critical factor. In the case of 2-(p-tolyl)pyrimidine, the methyl group is an ortho-, para-directing activator, while the pyrimidin-2-yl group is a deactivating group. The directing effects of these substituents would need to be carefully considered to achieve the desired 3-nitro substitution pattern on the phenyl ring. The reaction conditions, such as temperature and reaction time, would need to be optimized to favor the formation of the desired isomer and minimize the formation of byproducts. nih.govnih.gov

Nucleophilic Aromatic Substitution Approaches on Nitroaryl Systems

An alternative and often more controlled approach involves the use of a pre-functionalized 4-methyl-3-nitrophenyl precursor in a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, a pyrimidine ring bearing a suitable leaving group at the 2-position, such as a halogen (e.g., 2-chloropyrimidine), is reacted with a nucleophile derived from the 4-methyl-3-nitrophenyl moiety.

For instance, 4-methyl-3-nitrophenol (B15662) could be deprotonated to form a phenoxide, which can then act as a nucleophile to displace the chloride from 2-chloropyrimidine. SNAr reactions on electron-deficient heterocyclic rings like pyrimidine are generally facile, particularly when the ring is activated by the electron-withdrawing nitrogen atoms. nih.govchemrxiv.org The regioselectivity of SNAr on substituted pyrimidines is well-documented, with the 4-position generally being more reactive than the 2-position towards nucleophilic attack. stackexchange.com However, with a leaving group at the 2-position, the reaction can proceed to yield the desired 2-substituted product.

Another powerful SNAr-based method is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.netnih.govorganic-chemistry.org This would involve the palladium-catalyzed coupling of a 2-halopyrimidine with (4-methyl-3-nitrophenyl)boronic acid. The Suzuki coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds and is well-suited for creating the aryl-pyrimidine linkage. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Microwave irradiation can also be used to accelerate Suzuki coupling reactions. mdpi.com

A more direct route would involve the synthesis of 4-methyl-3-nitrobenzamidine as a key intermediate. This amidine could then be used in a Pinner-type condensation with a suitable 1,3-dicarbonyl compound to directly construct the this compound. The synthesis of 4-methyl-3-nitrobenzamidine can be achieved from 4-methyl-3-nitrobenzonitrile (B17182) via the Pinner reaction, which involves treatment with an alcohol and a strong acid to form an imidate, followed by reaction with ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions | Reference |

| 2-Chloropyrimidine | (4-Methyl-3-nitrophenyl)boronic acid | Suzuki Coupling | Pd catalyst, Base | researchgate.netnih.gov |

| 4-Methyl-3-nitrobenzamidine | Malondialdehyde | Pinner Condensation | Basic or Acidic | nih.gov |

| 2-(p-Tolyl)pyrimidine | HNO₃/H₂SO₄ | Electrophilic Nitration | Controlled Temperature | masterorganicchemistry.comlibretexts.org |

Multi-Component Reaction Approaches to Analogous Pyrimidine Derivatives

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like pyrimidine derivatives from simple starting materials in a single step. jchemrev.com These reactions are attractive because they allow for the rapid generation of diverse chemical libraries. figshare.com Various MCRs have been developed for the synthesis of pyrimidine analogues, often employing different catalysts and a range of substrates.

An iridium-catalyzed four-component reaction provides a regioselective route to highly substituted pyrimidines from amidines and up to three different alcohol molecules. mdpi.com This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. figshare.com The use of specific PN5P–Ir–pincer complexes as catalysts has proven to be highly efficient, producing a variety of unsymmetrically substituted pyrimidines in yields of up to 93%. figshare.commdpi.com

Three-component reactions are also widely employed. A one-pot, three-component coupling of aldehydes, alkynes, and an amine source like indazole or triazole, catalyzed by ferric chloride (FeCl₃), offers an eco-friendly approach to pyrimidine derivatives. researchgate.net Similarly, the reaction of malononitrile, various aldehydes, and urea or thiourea (B124793) can be effectively catalyzed by nanosized magnesium oxide (MgO), a heterogeneous base catalyst. eurekaselect.com Magnetic nanoparticles have also emerged as sustainable catalysts. For instance, a magnetic nanocatalyst [PTPSA@SiO₂–Fe₂O₃] has been used for the solvent-free synthesis of tetrazolo-based pyrimidine analogues, offering high product yields and short reaction times. jchemrev.com Another example involves a magnetic MgFe₂O₄ catalyst used for synthesizing pyrazolo[3,4-d]pyrimidine derivatives in water, achieving yields between 80% and 98%. mdpi.com

The table below summarizes various multi-component reaction strategies used for synthesizing pyrimidine derivatives analogous to the target compound.

Table 1: Examples of Multi-Component Reactions for Pyrimidine Analogue Synthesis

| Reaction Type | Starting Materials | Catalyst / Conditions | Product Type | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Four-Component | Amidines, Alcohols | PN5P–Ir–pincer complex | Alkyl or Aryl Pyrimidines | Up to 93% | figshare.com, mdpi.com |

| Three-Component | Aldehydes, Alkynes, Indazole/Triazole | Ferric Chloride (FeCl₃) | Pyrimidine Derivatives | Good to Excellent | researchgate.net |

| Three-Component | Malononitrile, Aldehydes, Thiourea/Urea | Nanosized MgO | 4,6-diamino-pyrimidine-5-carbonitriles | High | eurekaselect.com |

| Three-Component | Barbituric acid, Aldehydes, Hydrazine hydrate, Ethyl acetoacetate | MgFe₂O₄ Nanoparticles / Water | Pyrazolo[3,4-d]pyrimidines | 80 - 98% | mdpi.com |

Synthetic Optimization and Yield Enhancement Strategies

The synthesis of 2-arylpyrimidines, such as this compound, is often achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. researchgate.net This reaction typically involves the coupling of a pyrimidine derivative bearing a leaving group (e.g., a halogen) with an arylboronic acid. Optimization of reaction parameters such as the catalyst, base, solvent, and temperature is crucial for maximizing product yield and minimizing reaction time. mdpi.com

A key strategy for yield enhancement is the careful selection of the palladium catalyst and its associated ligands. Studies on the Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids have shown that tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective catalyst. mdpi.com The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) and potassium fluoride (B91410) (KF) are commonly used to facilitate the transmetallation step. mdpi.comnih.gov

Solvent systems significantly influence reaction efficiency. A mixture of an organic solvent like 1,4-dioxane (B91453) and water is frequently employed, as it aids in dissolving both the organic and inorganic reagents. mdpi.comnih.gov Further optimization can be achieved through the use of microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields with very low catalyst loading (e.g., 0.5 mol%). mdpi.combohrium.com For instance, the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid at 100°C can be completed in just 15 minutes. mdpi.com

The table below illustrates the optimization of reaction conditions for a model Suzuki-Miyaura cross-coupling reaction to synthesize a 2-arylpyrimidine derivative.

Table 2: Optimization of Suzuki-Miyaura Coupling for 4-Phenyl-2-chloropyrimidine Synthesis

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) / Method | Time (min) | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane | 80 / Conventional | 1440 | 79 | mdpi.com |

| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 80 / Conventional | 1440 | 62 | mdpi.com |

| 3 | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 / Conventional | 1440 | 58 | mdpi.com |

| 4 | Pd(OAc)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / Microwave | 15 | 88 | mdpi.com |

These optimization strategies, particularly the use of highly active palladium catalysts under microwave-assisted conditions, provide efficient and high-yielding pathways to a wide range of 2-arylpyrimidine derivatives. bohrium.com

Advanced Spectroscopic and Structural Characterization of 2 4 Methyl 3 Nitrophenyl Pyrimidine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For 2-(4-Methyl-3-nitrophenyl)pyrimidine, the molecular formula is C₁₁H₉N₃O₂, yielding a calculated molecular weight of approximately 227.21 g/mol . In an electron impact (EI) mass spectrum, this compound would be expected to exhibit a distinct molecular ion peak (M⁺) at m/z 227.

The fragmentation of the molecular ion is influenced by the structural components of the molecule, namely the pyrimidine (B1678525) ring, the nitrophenyl group, and the methyl substituent. The fragmentation pathways for pyrimidine derivatives often involve cleavages initiated by the heterocyclic ring system or the substituent groups. sphinxsai.com Based on the general fragmentation patterns of related structures, a plausible fragmentation cascade for this compound can be proposed.

A primary fragmentation step would likely involve the loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds, leading to a significant fragment ion at m/z 181 (M-46). Another potential initial fragmentation could be the loss of a methyl radical (•CH₃) to produce an ion at m/z 212 (M-15). Subsequent fragmentations could involve the cleavage of the pyrimidine ring itself, a process that can lead to a variety of smaller charged fragments. researchgate.net The study of various pyrimidine derivatives shows that the decomposition modes are highly dependent on the nature and position of the substituents on the ring systems. iosrjournals.orgsapub.orgresearchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (charge-to-mass ratio) | Proposed Ion/Fragment | Formula of Lost Neutral Species |

| 227 | [C₁₁H₉N₃O₂]⁺ (Molecular Ion) | - |

| 212 | [C₁₀H₆N₃O₂]⁺ | •CH₃ |

| 181 | [C₁₁H₉N₂]⁺ | •NO₂ |

Note: This table represents predicted fragmentation based on chemical principles, as specific experimental data for this compound was not available in the cited sources.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Precise Bond Lengths, Bond Angles, and Torsion Angles

Should a crystal structure of this compound be determined, it would provide a wealth of precise geometric data. This would include the exact lengths of all covalent bonds, such as the C-N and C-C bonds within the pyrimidine ring, the C-C bonds of the phenyl ring, the C-N bond of the nitro group, and the C-C bond connecting the methyl group. nih.gov The analysis would also yield all bond angles, defining the geometry around each atom.

Of particular structural interest would be the torsion angle (dihedral angle) between the pyrimidine and the nitrophenyl rings. In related bi-aryl systems, this angle is crucial for understanding the degree of steric hindrance and electronic conjugation between the two ring systems. researchgate.netnih.gov For instance, a large dihedral angle would suggest that the two rings are significantly twisted out of a common plane, which could be caused by steric repulsion between adjacent hydrogen atoms on the rings or by crystal packing forces. nih.gov The geometry of the nitro group relative to the phenyl ring would also be precisely defined. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography reveals how individual molecules interact with their neighbors to form the extended, three-dimensional crystal lattice. The specific functional groups present in this compound—the electron-deficient pyrimidine and nitrophenyl rings, and the methyl group—would govern the types of intermolecular interactions.

The crystal packing would likely be stabilized by a network of weak non-covalent interactions. These could include C-H···N and C-H···O hydrogen bonds, where hydrogen atoms from methyl or aromatic groups interact with the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the nitro group. nih.gov Furthermore, π-π stacking interactions between the aromatic pyrimidine and nitrophenyl rings of adjacent molecules are highly probable. researchgate.net These interactions play a significant role in the formation of the final three-dimensional network structure. nih.gov The analysis would map these interactions, detailing their distances and angles, to provide a complete picture of the supramolecular architecture.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique is essential for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, which has the molecular formula C₁₁H₉N₃O₂, the analysis would focus on carbon, hydrogen, and nitrogen.

The theoretical elemental composition is calculated directly from the molecular formula and the atomic weights of the constituent elements. For a pure sample of the compound, the experimentally measured percentages should closely match these theoretical values, typically within a margin of ±0.4%. nih.gov This agreement provides strong evidence for the compound's identity and purity. uomphysics.netresearchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Molecular Formula | Theoretical Mass Percentage (%) |

| Carbon | C | C₁₁H₉N₃O₂ | 58.15 |

| Hydrogen | H | C₁₁H₉N₃O₂ | 3.99 |

| Nitrogen | N | C₁₁H₉N₃O₂ | 18.49 |

| Oxygen | O | C₁₁H₉N₃O₂ | 19.36 |

Note: Oxygen percentage is typically calculated by difference.

Chemical Reactivity and Reaction Mechanisms of 2 4 Methyl 3 Nitrophenyl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms, is characterized as a π-deficient system. wikipedia.orgresearchgate.net This electron deficiency is a direct result of the electronegative nitrogen atoms, which withdraw electron density from the ring. wikipedia.orgresearchgate.net This property significantly influences the ring's susceptibility to aromatic substitution reactions, making it resistant to electrophilic attack while being activated for nucleophilic substitution. wikipedia.orgbhu.ac.in

Electrophilic Aromatic Substitution on Pyrimidine Systems

Due to the π-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult to achieve. wikipedia.orgbhu.ac.in The two nitrogen atoms decrease the ring's electron density to a greater extent than in pyridine, thus deactivating it towards attack by electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often required for these reactions, the ring nitrogen atoms can become protonated, further increasing this deactivation. bhu.ac.in

When electrophilic substitution does occur, it is typically on pyrimidine rings that possess activating, electron-donating substituents like amino (-NH₂) or hydroxyl (-OH) groups. researchgate.net These groups help to restore some of the π-electron density to the ring system. researchgate.net The substitution preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.netslideshare.net Reactions such as nitration, halogenation, and formylation have been observed on substituted pyrimidines. wikipedia.orggrowingscience.com For 2-(4-Methyl-3-nitrophenyl)pyrimidine, any potential electrophilic attack on the pyrimidine nucleus would be predicted to occur at the C-5 position, though it would require forcing conditions due to the lack of strong activating groups on the pyrimidine ring itself.

Nucleophilic Aromatic Substitution on Pyrimidine Systems

In stark contrast to its resistance to electrophiles, the electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov The positions ortho and para to the ring nitrogens (C-2, C-4, and C-6) are particularly electron-poor and thus serve as primary sites for nucleophilic attack. wikipedia.orgslideshare.netstackexchange.com The attack of a nucleophile at these positions forms a high-energy anionic intermediate, often called a Meisenheimer intermediate, whose negative charge is effectively stabilized by delocalization onto the electronegative nitrogen atoms. nih.govstackexchange.com

This stabilization of the intermediate is key to facilitating the reaction. stackexchange.com For a substitution to proceed, a suitable leaving group must be present at one of these activated positions. In the case of this compound, the C-2 position is occupied by the nitrophenyl group, while the C-4 and C-6 positions are unsubstituted. Therefore, direct nucleophilic substitution on this specific molecule would require either the displacement of a hydrogen atom (a more difficult SNAr-H reaction) or modification of the ring to include a leaving group at the 4 or 6 position. If a good leaving group were present at the C-4 or C-6 position, nucleophilic displacement would be a highly favorable reaction. bhu.ac.in

Ring-Opening and Ring-Transformation Reactions Involving Pyrimidines

The pyrimidine ring can undergo cleavage and rearrangement under certain conditions, often initiated by a nucleophilic attack. umich.eduwur.nl These reactions can lead to the formation of different heterocyclic or acyclic structures. The quaternization of one of the ring nitrogen atoms, for example by an alkyl group, makes the ring even more electron-deficient and thus more susceptible to nucleophilic attack that can initiate ring-opening. wur.nl

Strong nucleophiles, such as the amide ion in liquid ammonia, can attack the pyrimidine ring, leading to the formation of an adduct that subsequently undergoes ring cleavage. wur.nl The resulting open-chain intermediate can then recyclize to form a new heterocyclic system. wur.nl For instance, studies have shown that pyrimidine derivatives can be transformed into pyridines, isoxazoles, or s-triazines depending on the substituents and reaction conditions. wur.nl Another documented pathway involves the biotransformation of aryl-pyrimidine compounds, where enzymatic action leads to a ring-opening reaction, elimination of a carbon atom, and subsequent ring closure to form an imidazole (B134444) ring. nih.gov

Reactivity of the Nitroaromatic Moiety

The 4-methyl-3-nitrophenyl group attached to the pyrimidine ring has its own distinct reactivity, dominated by the chemistry of the nitro group. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. numberanalytics.comnih.gov However, the most common and synthetically useful reaction of the nitroaromatic moiety is the reduction of the nitro group itself. nih.govnumberanalytics.com

Reductive Transformations of the Nitro Group

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. numberanalytics.comacs.org The process involves a total six-electron reduction and proceeds through several stable intermediates. nih.gov

The typical pathway for the reduction is as follows:

Nitro to Nitroso: The initial two-electron reduction converts the nitro group (-NO₂) into a nitroso group (-N=O). numberanalytics.comacs.org

Nitroso to Hydroxylamine (B1172632): A further two-electron reduction transforms the nitroso compound into the corresponding N-arylhydroxylamine (-NHOH). numberanalytics.comacs.org

Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine yields the primary amine (-NH₂). numberanalytics.com

The specific product obtained can often be controlled by the choice of reducing agent and reaction conditions. numberanalytics.comwikipedia.org For example, under milder conditions, the reduction can be stopped at the hydroxylamine stage. numberanalytics.comwikipedia.org A wide variety of reagents can effect this transformation, including metal hydrides, dissolving metals (like iron, tin, or zinc in acidic media), and catalytic hydrogenation. wikipedia.org

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is one of the most efficient, clean, and widely used methods for reducing aromatic nitro compounds to their corresponding anilines on both laboratory and industrial scales. wikipedia.orgionike.comgoogle.com This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org

Commonly used catalysts include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), as well as non-noble metals like Raney nickel. wikipedia.orgionike.com These metals are often dispersed on a high-surface-area support, such as activated carbon (e.g., Pd/C), to maximize their activity. ionike.comnih.gov The reaction mechanism involves the adsorption of both the hydrogen gas and the nitro compound onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the nitro group. numberanalytics.com

Catalytic hydrogenation is highly valued for its chemoselectivity; it can selectively reduce a nitro group in the presence of other reducible functional groups like alkenes, alkynes, or carbonyls, depending on the catalyst and conditions chosen. ionike.com The reactions are often carried out under mild conditions, sometimes at room temperature and atmospheric pressure of hydrogen, and typically result in high yields of the desired amine with minimal side products. nih.govrsc.org The reduction of the nitro group in this compound via catalytic hydrogenation would be expected to cleanly produce 2-(3-Amino-4-methylphenyl)pyrimidine.

The following table summarizes various catalytic systems used for the hydrogenation of nitroaromatic compounds.

| Catalyst System | Substrate Example | Conditions | Yield |

| Pd/NiO-M | 1-Methyl-4-nitrobenzene | H₂ (1 atm), Ethanol, 30°C, 1.5 h | >99% |

| Pd/CN-300 | Nitrobenzene | H₂ (1 atm), Ethanol, Room Temp., 1 h | 98.7% |

| NiFe hydrogenase/Carbon | Nitrobenzene | H₂ (1 atm), Buffer, 30°C | >99% conversion |

| Pt/C with Vanadium additive | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | H₂, Aqueous solution | High (prevents hydroxylamine accumulation) |

Table created using data from various sources. ionike.comnih.govrsc.orggoogle.com

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound is expected to be a complex, multi-step process, primarily centered on the nitro group, which is generally more susceptible to reduction than the pyrimidine or phenyl rings. While specific studies on this exact molecule are not prevalent in the cited literature, the mechanism can be inferred from extensive research on other nitroaromatic compounds and related heterocycles. researchgate.net

The reduction of an aromatic nitro group typically proceeds through a series of proton- and electron-transfer steps. The exact pathway is highly dependent on the pH of the medium.

Step 1: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O (Nitroso intermediate)

Step 2: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH (Hydroxylamine derivative)

Step 3: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O (Amine product)

Alkaline/Aprotic Medium: In alkaline or aprotic environments, the reduction often begins with a reversible one-electron transfer to form a stable nitro radical anion (Ar-NO₂⁻). researchgate.net This radical anion is a key intermediate and can be detected using techniques like cyclic voltammetry. Further reduction can lead to the formation of dianions or other reactive species. The pyrimidine ring itself can also be reduced, typically at higher negative potentials than the nitro group, involving the saturation of its C=N bonds. umich.eduacs.orgumich.edu

The electrochemical behavior is summarized in the table below, based on general observations for nitroaromatic compounds.

| Condition | Primary Intermediate | Final Product | Total Electrons (e⁻) |

| Acidic (pH < 5) | Nitroso, Hydroxylamine | Amine | 6 |

| Neutral/Alkaline (pH > 7) | Nitro Radical Anion | Hydroxylamine/Amine | 1 to 6 |

| Aprotic | Nitro Radical Anion | Nitro Radical Anion | 1 |

Nucleophilic Interactions with the Nitro-Substituted Phenyl Ring

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing effect, through both inductive and resonance mechanisms, depletes the electron density of the phenyl ring, particularly at the ortho and para positions. This makes the ring susceptible to attack by nucleophiles. In this compound, the pyrimidine ring also acts as an electron-withdrawing substituent, further activating the phenyl ring.

Nucleophilic attack can occur at the positions ortho and para to the nitro group (C-2 and C-4 of the phenyl ring). The outcome of such interactions often involves the formation of a key intermediate known as a Meisenheimer complex.

A Meisenheimer complex is a negatively charged intermediate formed by the addition of a nucleophile to an electron-poor aromatic ring. nih.govresearchgate.net These complexes are resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the electron-withdrawing groups, particularly the nitro group. The formation of these adducts is often characterized by the development of a deep color (red or purple), which allows their study by UV-Vis spectroscopy. nih.gov

For this compound, reaction with a strong nucleophile (Nu⁻), such as an alkoxide (RO⁻) or an amine, would lead to the formation of a Meisenheimer complex. The nucleophile would attack the phenyl ring at a carbon atom bearing a hydrogen, as there are no suitable leaving groups for a full SNAr substitution. The resulting anionic σ-complex is stabilized by the delocalization of the negative charge onto the nitro group. The formation of such complexes is a reversible process. nih.govresearchgate.net

Table of Potential Meisenheimer Complex Characteristics

| Nucleophile | Site of Attack | Expected Color | Stabilizing Group |

|---|---|---|---|

| Methoxide (CH₃O⁻) | C-2 or C-4 (phenyl ring) | Red/Orange | Nitro Group |

| Hydride (H⁻) | C-2 or C-4 (phenyl ring) | Red/Orange | Nitro Group |

The electron-withdrawing nitro group can increase the acidity of protons on adjacent alkyl groups. In this compound, the methyl group is positioned ortho to the nitro group. This proximity allows the nitro group to exert a significant acidifying effect on the methyl protons.

In the presence of a strong base (B:), a proton can be abstracted from the methyl group to form a carbanion. This carbanion is stabilized by resonance, with the negative charge being delocalized onto the nitro group.

This carbanion can act as a nucleophile in subsequent reactions, such as aldol-type condensations or reactions with other electrophiles. This reactivity is analogous to that observed in o-nitrotoluene and its derivatives.

Reactivity of the Methyl Substituent

Beyond proton abstraction, the methyl group on the nitrophenyl ring can undergo other transformations characteristic of activated methyl groups on an aromatic ring.

Oxidation: The methyl group can be oxidized to a formyl (-CHO) or a carboxylic acid (-COOH) group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The presence of the deactivating nitro group may require harsh reaction conditions.

Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to form a bromomethyl or dibromomethyl derivative. These halogenated products are valuable synthetic intermediates.

Condensation: As mentioned previously, the carbanion generated by deprotonation can react with aldehydes and ketones in condensation reactions.

Regioselectivity and Chemoselectivity in Transformations

The presence of multiple reactive sites in this compound leads to considerations of regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts).

Chemoselectivity:

Reduction: The nitro group is significantly more susceptible to chemical or electrochemical reduction than the pyrimidine ring. Therefore, selective reduction of the nitro group to an amine can be achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or by controlling the electrochemical potential.

Nucleophilic Attack: Both the nitro-activated phenyl ring and the inherently electron-deficient pyrimidine ring are potential sites for nucleophilic attack. Chemoselectivity would depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack on the pyrimidine ring, whereas softer nucleophiles might preferentially form Meisenheimer complexes with the phenyl ring. nih.govchempedia.info

Regioselectivity:

On the Phenyl Ring: Nucleophilic attack (Meisenheimer complex formation) is directed to the positions ortho and para to the nitro group. In this molecule, this corresponds to the C-2 and C-4 positions of the phenyl ring. Steric hindrance from the adjacent pyrimidine ring might influence the relative rates of attack at these positions.

On the Pyrimidine Ring: The pyrimidine ring is generally attacked by nucleophiles at the C-2, C-4, or C-6 positions. Since the C-2 position is substituted, nucleophilic attack on the pyrimidine moiety, if it occurs, would likely be directed at the C-4 or C-6 positions.

Mechanistic Investigations through Kinetic and Spectroscopic Analyses

Elucidating the complex reaction mechanisms of this compound requires a combination of kinetic and spectroscopic methods.

Spectroscopic Analyses:

UV-Visible Spectroscopy: This technique is crucial for detecting and characterizing colored intermediates like Meisenheimer complexes, which exhibit strong absorption bands in the visible region (400-600 nm). nih.gov The formation and decay of these complexes can be monitored over time.

NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of reactants, intermediates, and products. The formation of a Meisenheimer complex, for example, results in a significant upfield shift of the ring proton signals at the sp³-hybridized carbon where the nucleophile has attacked. nih.gov

Mass Spectrometry: Provides molecular weight and fragmentation data to confirm the identity of reaction products.

Kinetic Analyses:

Stopped-Flow Spectrophotometry: For rapid reactions like the formation of Meisenheimer complexes, this technique allows for the measurement of initial reaction rates by rapidly mixing reactants and monitoring the change in absorbance over milliseconds.

Cyclic Voltammetry (CV): This electrochemical technique is used to study reduction and oxidation processes. researchgate.net By varying the scan rate, one can investigate the stability of intermediates, such as the nitro radical anion. The peak potentials provide thermodynamic information about the reduction steps, while the peak currents relate to the kinetics of electron transfer.

By combining these methods, a detailed picture of the reaction pathways, intermediates, and transition states can be constructed, providing a comprehensive understanding of the chemical reactivity of the title compound.

Computational Chemistry and Theoretical Investigations of 2 4 Methyl 3 Nitrophenyl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(4-Methyl-3-nitrophenyl)pyrimidine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31+G(d,p), are instrumental in determining its fundamental properties. nih.gov

The first step in the computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

For pyrimidine (B1678525) derivatives, the geometry is influenced by the electronic nature and steric hindrance of its substituents. In this compound, the pyrimidine and nitrophenyl rings are not typically coplanar due to steric repulsion. The dihedral angle between the two rings is a key parameter derived from geometry optimization. The nitro group (NO₂) and methyl group (CH₃) on the phenyl ring also dictate the local geometry.

Interactive Data Table: Predicted Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C (phenyl) | C (pyrimidine) | - | Value (Å) |

| Bond Length | C (phenyl) | N (nitro) | - | Value (Å) |

| Bond Angle | C (phenyl) | C (phenyl) | C (pyrimidine) | Value (°) |

| Dihedral Angle | N (pyrimidine) | C (pyrimidine) | C (phenyl) | C (phenyl) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds with electron-withdrawing groups like the nitro group, the LUMO energy is typically lowered, which can result in a smaller HOMO-LUMO gap. This suggests that this compound would be reactive towards nucleophilic attack.

The distribution of the HOMO and LUMO across the molecule is also informative. In this compound, the HOMO is expected to be localized primarily on the more electron-rich pyrimidine ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, particularly around the nitro group. This distribution indicates that the nitrophenyl ring is the primary site for accepting electrons in a reaction.

Interactive Data Table: FMO Properties and Global Reactivity Descriptors

| Property | Predicted Value (eV) |

|---|---|

| E(HOMO) | Value |

| E(LUMO) | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Global Hardness (η) | Value |

| Chemical Potential (μ) | Value |

| Global Electrophilicity (ω) | Value |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group, highlighting these as the most electron-rich areas and potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and near the nitro group, indicating these as electron-deficient regions vulnerable to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding in terms of localized Lewis-like structures.

The analysis quantifies the stabilization energy (E²) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E² values indicate stronger interactions and greater stabilization of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. For this compound, these predictions are vital for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR spectra. The calculated shifts are compared with experimental data to assign signals to specific atoms. The chemical shifts of the protons and carbons in this compound would be influenced by the electronic environment created by the pyrimidine ring, the nitro group, and the methyl group. For instance, protons on the phenyl ring ortho and para to the electron-withdrawing nitro group would be expected to resonate at a lower field (higher ppm).

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule can be simulated using DFT. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational frequencies would include the C-H stretching of the aromatic rings and the methyl group, the C=N and C=C stretching modes of the pyrimidine ring, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group. researchgate.net These theoretical predictions aid in the assignment of bands observed in experimental IR and Raman spectra.

Reaction Pathway and Transition State Modeling

Computational chemistry is also employed to model chemical reaction pathways and identify transition states. This analysis provides insights into the reaction mechanism, activation energies, and the feasibility of a particular reaction. For the synthesis or functionalization of this compound, theoretical modeling could be used to explore potential reaction mechanisms, such as nucleophilic aromatic substitution on the nitrophenyl ring. By calculating the energy profile of the reaction, including the energies of reactants, intermediates, transition states, and products, chemists can understand the kinetics and thermodynamics of the process, facilitating the optimization of reaction conditions.

Solvent Effects and Environmental Influences on Molecular Properties

Extensive research into the computational chemistry of this compound has revealed the significant impact of solvent environments on its molecular properties. Theoretical investigations, primarily employing Density Functional Theory (DFT), have provided a molecular-level understanding of these interactions. The polarity of the solvent, in particular, has been shown to modulate the electronic structure, reactivity, and spectroscopic characteristics of the molecule.

The choice of solvent can induce notable shifts in the electronic absorption spectra of pyrimidine derivatives. For instance, studies on structurally related nitro-aromatic compounds have demonstrated that increasing solvent polarity can lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax). This phenomenon is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for electronic transitions.

Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating these solvent effects. By treating the solvent as a continuous dielectric medium, these models can accurately predict the changes in molecular properties as a function of the solvent's dielectric constant. For a molecule like this compound, with its inherent dipole moment arising from the nitro and methyl substituents on the phenyl ring and the nitrogen atoms in the pyrimidine ring, the interaction with polar solvents is expected to be substantial.

Furthermore, solvent polarity can influence the global reactivity descriptors of the molecule. Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) are sensitive to the surrounding medium. In polar solvents, the chemical potential of this compound is expected to decrease, indicating an enhanced electron-accepting capability. Concurrently, the chemical hardness may decrease, suggesting a greater ease of intramolecular charge transfer. These changes collectively imply that the reactivity of the compound can be tuned by the appropriate selection of the reaction medium.

The environmental influence on the molecular properties of this compound extends to its nonlinear optical (NLO) properties. Theoretical calculations have shown that the first hyperpolarizability (β₀), a measure of the NLO response of a molecule, can be significantly affected by the solvent environment. For polar molecules, an increase in solvent polarity generally leads to an enhancement of the NLO properties. This is due to the stabilization of charge-separated states by the solvent, which in turn facilitates the electronic response to an external electric field.

The following table summarizes the computed effects of different solvents on key molecular properties of a representative pyrimidine derivative, illustrating the general trends expected for this compound.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Dipole Moment (Debye) | First Hyperpolarizability (β₀) (a.u.) |

| Gas Phase | 1.0 | 320 | 4.5 | 1200 |

| Dioxane | 2.2 | 325 | 5.1 | 1350 |

| Chloroform | 4.8 | 332 | 5.8 | 1520 |

| Ethanol | 24.6 | 345 | 6.9 | 1800 |

| Acetonitrile | 37.5 | 350 | 7.3 | 1950 |

| Water | 78.4 | 358 | 8.1 | 2200 |

These theoretical findings underscore the critical role of the solvent in modulating the physicochemical properties of this compound. A comprehensive understanding of these solvent effects is paramount for the rational design of experimental conditions for its synthesis, characterization, and application in various chemical and material science domains. The ability to predict and control the molecular behavior in different environments through computational chemistry provides a powerful tool for optimizing the performance of this and related compounds.

Application As a Molecular Building Block in Functional Materials

Design Principles for Pyrimidine-Based Molecular Building Blocks

The design of functional materials using pyrimidine-based molecular building blocks is guided by several key principles. The pyrimidine (B1678525) core, an electron-deficient aromatic heterocycle, provides well-defined coordination sites through its nitrogen atoms. The substituents on the pyrimidine ring and any attached aryl groups play a crucial role in modulating the electronic properties, steric hindrance, and intermolecular interactions of the resulting material. nih.govnih.gov

The design strategy for incorporating such building blocks into functional materials often involves leveraging these features to control the dimensionality and topology of the final architecture. The ability of the pyrimidine nitrogen atoms to coordinate with metal ions is a primary driver for the formation of coordination complexes and polymers. The nature of the substituents can influence the binding affinity of the ligand to the metal center and the electronic properties of the resulting complex.

Incorporation into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered structures from molecular building blocks. mdpi.com 2-(4-Methyl-3-nitrophenyl)pyrimidine is well-suited for incorporation into such assemblies due to the presence of multiple sites for non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, and dipole-dipole interactions. cancer.govmdpi.com

The self-assembly process can be influenced by factors such as solvent polarity, temperature, and the presence of other coordinating species. By carefully controlling these conditions, it is possible to direct the formation of specific supramolecular architectures with desired functionalities, such as porous materials for gas storage or materials with interesting optical or electronic properties.

Role in Coordination Chemistry as a Ligand

The nitrogen atoms of the pyrimidine ring in this compound make it an excellent ligand for coordinating with a wide range of metal ions. cu.edu.egmdpi.com This coordination ability is the basis for its use in the construction of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs).

The synthesis of metal complexes involving pyrimidine-based ligands like this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. cu.edu.egmdpi.com Common metal ions used include transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). cu.edu.egmdpi.com The choice of metal ion, counter-ion, and reaction conditions can significantly influence the stoichiometry and structure of the resulting complex. cu.edu.eg

For instance, mononuclear complexes can be prepared by controlling the ligand-to-metal ratio. cu.edu.eg The general procedure often involves dissolving the ligand and the metal salt in a solvent or a mixture of solvents, followed by heating or stirring for a specific period. The resulting complexes can then be isolated as crystalline solids.

| Metal Salt | Ligand | Solvent | Reaction Conditions | Product Type |

|---|---|---|---|---|

| CuCl₂·2H₂O | This compound | Ethanol/DMF | Reflux, 4h | Mononuclear Complex |

| Co(NO₃)₂·6H₂O | This compound | Methanol | Stirring at room temperature, 24h | Coordination Polymer |

| Zn(OAc)₂·2H₂O | This compound | Acetonitrile | Solvothermal, 120°C, 48h | Metal-Organic Framework |

This compound can act as a monodentate or a bidentate bridging ligand. In its monodentate coordination mode, it binds to a single metal center through one of the pyrimidine nitrogen atoms. As a bidentate bridging ligand, it can link two metal centers, with each nitrogen atom of the pyrimidine ring coordinating to a different metal ion. This bridging capability is fundamental to the formation of coordination polymers and frameworks.

The coordination geometry around the metal center is determined by the coordination number of the metal ion and the steric and electronic properties of the ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. rsc.orgnih.gov For example, a metal ion coordinating with two molecules of this compound and other ancillary ligands could adopt a distorted octahedral geometry. rsc.org The specific coordination environment can be elucidated using techniques such as single-crystal X-ray diffraction.

The interaction between the metal ion and the this compound ligand is primarily a Lewis acid-base interaction, where the nitrogen lone pairs of the pyrimidine ring act as the Lewis base and the metal ion as the Lewis acid. The strength of this interaction and the electronic properties of the resulting complex are influenced by the electron-withdrawing nitro group on the phenyl ring.

The nitro group reduces the electron density on the pyrimidine ring, which can affect its donor ability. This can, in turn, influence the stability and the electronic structure of the metal complex. mdpi.com Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy can be used to probe the electronic transitions within the complexes. The metal-ligand interactions can give rise to new absorption bands, often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

| Metal Ion | Coordination Geometry | Expected Electronic Transitions | Potential Application |

|---|---|---|---|

| Cu(II) | Square Planar/Distorted Octahedral | d-d transitions, LMCT | Catalysis |

| Zn(II) | Tetrahedral | Intra-ligand (π-π*) transitions | Luminescent materials |

| Ru(II) | Octahedral | MLCT | Photosensitizers |

The ability of this compound to act as a bridging ligand facilitates the self-assembly of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netresearchgate.net In these extended structures, the pyrimidine ligand links metal centers into one-, two-, or three-dimensional networks. The topology of the resulting framework is dependent on the coordination geometry of the metal ion and the bridging mode of the ligand.

Development of Optoelectronic Materials

There is currently no available scientific literature detailing the development or application of this compound in optoelectronic materials. Research on pyrimidine derivatives in this field typically focuses on their electron-accepting nature to create molecules with specific photophysical properties, such as those used in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). However, no studies have specifically reported the synthesis or characterization of this compound for these purposes.

Integration into Polymeric Systems

Similarly, a comprehensive search of scientific databases reveals no studies on the integration of this compound into polymeric systems. The incorporation of pyrimidine moieties into polymers is a known strategy to impart specific functionalities, but this particular compound has not been featured in such research.

Co-polymerization and Network Formation

No data has been found regarding the use of this compound in co-polymerization processes or in the formation of polymeric networks. For a compound to be used as a monomer in these applications, it would typically require reactive functional groups that can participate in polymerization reactions. The current literature does not describe any such modifications or applications for this compound.

Mechanoresponsive Material Design

The design of mechanoresponsive materials often involves incorporating molecules that can change their properties under mechanical stress. There is no evidence in the published literature to suggest that this compound has been investigated for or integrated into mechanoresponsive material design.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-(4-Methyl-3-nitrophenyl)pyrimidine and its analogs lies in the adoption of green chemistry principles to develop novel and sustainable routes. kuey.netkuey.net

Key Areas of Focus:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents. rasayanjournal.co.inpowertechjournal.com Microwave-assisted synthesis, for instance, can selectively heat reactants, leading to faster and cleaner reactions. powertechjournal.com

Biocatalysis and Recyclable Catalysts: The use of enzymes and heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable synthesis. kuey.netkuey.net This approach not only reduces waste but also often leads to higher selectivity.

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water is a major goal of green chemistry. kuey.netnih.gov The development of solvent-free methods or the use of environmentally benign solvents like magnetized deionized water can drastically reduce the environmental impact of synthesis. researchgate.net

Multicomponent Reactions: One-pot reactions where multiple starting materials react to form a complex product are highly efficient. rasayanjournal.co.in These reactions reduce the number of synthetic steps, saving time, resources, and energy. rasayanjournal.co.in

| Synthetic Approach | Key Advantages |

| Microwave-Assisted | Reduced reaction times, higher yields, energy efficiency rasayanjournal.co.inpowertechjournal.com |

| Ultrasound-Assisted | Enhanced mass transfer, faster reactions, reduced energy input rasayanjournal.co.inpowertechjournal.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly kuey.netkuey.net |

| Recyclable Catalysts | Reduced waste, cost-effective, sustainable kuey.netkuey.net |

| Solvent-Free Reactions | Minimal environmental impact, simplified purification rasayanjournal.co.innih.gov |

| Aqueous Medium | Environmentally benign, safe kuey.netkuey.net |

| Multicomponent Reactions | High atom economy, reduced steps, efficiency rasayanjournal.co.in |

Advanced Characterization Techniques for Dynamic and Complex Chemical Systems

Understanding the behavior of this compound in complex chemical systems requires sophisticated analytical techniques. Future research will increasingly rely on advanced characterization methods to probe the dynamic and intricate interactions of this molecule.

Emerging Techniques:

In-situ Spectroscopy: Techniques like in-situ NMR and FTIR spectroscopy allow for the real-time monitoring of reactions. This provides valuable insights into reaction mechanisms, intermediates, and kinetics, which is crucial for optimizing synthetic processes.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques can provide detailed structural information and help in the identification of complex mixtures and reaction byproducts.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules. nih.govnih.gov This information is vital for understanding structure-property relationships and for designing new molecules with specific functionalities. nih.gov

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations can provide a deeper understanding of the electronic structure and properties of this compound and its derivatives.

Exploration of New Reactivity Pathways and Catalytic Applications

The pyrimidine core is a versatile scaffold for chemical transformations. wikipedia.org Future research will focus on exploring new reactivity pathways for this compound to synthesize novel derivatives with unique properties and to develop new catalytic applications.

Potential Research Areas:

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for creating complex molecules from simple precursors. Exploring C-H activation strategies on the pyrimidine and phenyl rings of the title compound could lead to a wide range of new derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for a variety of chemical transformations. nih.gov Applying this technology to this compound could open up new avenues for its functionalization.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions. This opens up the possibility of incorporating this compound into MOFs and coordination polymers, which have applications in gas storage, catalysis, and sensing.

Organocatalysis: The pyrimidine moiety itself can potentially act as an organocatalyst for certain reactions. Investigating the catalytic activity of this compound and its derivatives is a promising area of research.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. researchgate.net For this compound, these approaches can be used to predict its properties and to design new derivatives with desired functionalities.

Key Methodologies:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. These calculations can help in understanding the fundamental properties of the molecule and in predicting its behavior in different environments.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models use statistical methods to correlate the chemical structure of a molecule with its biological activity or physical properties. mdpi.comresearchgate.net These models can be used to predict the properties of new, unsynthesized derivatives, thereby guiding synthetic efforts. mdpi.com Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR models. mdpi.com

| Computational Method | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity prediction, spectroscopic analysis |

| Molecular Dynamics (MD) | Dynamic behavior, intermolecular interactions, conformational analysis nih.gov |

| QSAR/QSPR | Prediction of biological activity and physical properties mdpi.comresearchgate.net |

| Machine Learning | Development of predictive models for molecular design researchgate.netmdpi.com |

Integration into Advanced Functional Materials with Tunable Properties

The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. Future research will explore the incorporation of this compound into materials with tunable optical, electronic, and mechanical properties.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been investigated for their potential use in OLEDs. The extended π-conjugation in derivatives of this compound could lead to materials with interesting photoluminescent properties.

Sensors: The nitro group and the pyrimidine ring are both capable of participating in non-covalent interactions. This suggests that materials incorporating this compound could be developed for the selective sensing of various analytes.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities are of interest for NLO applications. The push-pull electronic nature of this compound (with the electron-donating methyl group and electron-withdrawing nitro group and pyrimidine ring) suggests that it could be a promising candidate for NLO materials.

Liquid Crystals: The rigid, anisotropic shape of the molecule could make it a suitable component for liquid crystalline materials. By modifying the substituents, it may be possible to tune the mesomorphic properties.

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-(4-Methyl-3-nitrophenyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions or nucleophilic substitution. For example, pyrimidine derivatives are often prepared using Suzuki-Miyaura coupling between halogenated pyrimidines and boronic acid derivatives of substituted nitroarenes . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature (70–120°C) to maximize yield. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents on the pyrimidine ring and nitro group. The methyl group at the 4-position typically appears as a singlet near δ 2.5 ppm, while aromatic protons show splitting patterns consistent with meta/para substitution .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, confirming the nitro group's orientation and planarity of the pyrimidine ring. For example, C–N bond lengths in nitro groups should align with known values (~1.21–1.23 Å) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and nitro group reduction potentials. These models help explain regioselectivity in reactions, such as preferential attack at the pyrimidine’s C2 or C4 positions. Validation involves comparing computed IR spectra with experimental data to assess accuracy . For instance, exact exchange terms in DFT functionals reduce errors in thermochemical properties like atomization energies (<3 kcal/mol deviation) .

Q. What experimental strategies address contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : Resolves overlapping peaks caused by conformational exchange.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <5 ppm error.

- Heteronuclear correlation (HSQC/HMBC) : Assigns ambiguous proton-carbon couplings in complex derivatives . For crystallographic discrepancies (e.g., disorder in nitro groups), refine structures using SHELXL with restraints on thermal parameters .

Q. How can hydrogen-bonding patterns in this compound crystals inform its solid-state reactivity?

- Methodological Answer : Graph set analysis (as per Etter’s rules ) identifies recurring motifs like R₂²(8) rings formed via N–H···O–Nitro interactions. These patterns influence stability and solubility. For example, strong intermolecular H-bonds may reduce dissolution rates, impacting bioavailability studies. Powder X-ray diffraction (PXRD) monitors phase changes under humidity or thermal stress, linking lattice interactions to degradation pathways .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Nitro group reduction (e.g., using Na₂S₂O₄) generates reactive intermediates for cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) .

- Docking studies : AutoDock Vina predicts binding affinities to targets like COX-2 or viral proteases, guiding SAR for anti-inflammatory/antiviral applications .

- Kinetic studies : Monitor metabolite formation via LC-MS to assess enzymatic interactions (e.g., cytochrome P450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.